molecular formula C11H12F3NO6S2 B1674319 Ladarixin CAS No. 849776-05-2

Ladarixin

Katalognummer B1674319
CAS-Nummer: 849776-05-2
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: DDLPYOCJHQSVSZ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ladarixin is an investigational, oral, small-molecule drug that functions as a non-competitive, dual allosteric inhibitor of CXCL8 (IL-8) receptors, CXCR1 and CXCR2 . It is currently under investigation in clinical trials for its efficacy and safety in adolescents and adults with new-onset type 1 diabetes (T1D) .


Molecular Structure Analysis

Ladarixin has a molecular formula of C11H12F3NO6S2 and an average mass of 375.341 Da . It is a small molecule drug .


Physical And Chemical Properties Analysis

Ladarixin is a solid substance with a molecular weight of 375.34 . It is soluble in DMSO to a concentration of 100 mg/mL .

Wissenschaftliche Forschungsanwendungen

Neutrophil-Dependent Airway Inflammation

Ladarixin, a dual CXCR1/2 antagonist, has shown promise in reducing acute and chronic neutrophilic influx, attenuating Th2 eosinophil-dominated airway inflammation, tissue remodeling, and airway hyperresponsiveness. Its application in pulmonary diseases such as Asthma, Idiopathic Pulmonary Fibrosis, Influenza-A infection, and COPD offers a new therapeutic strategy, especially in corticosteroid-insensitive conditions, by improving lung function and survival rates in mice models (Mattos et al., 2020).

Type 1 Diabetes

In clinical trials involving adult patients with new-onset Type 1 Diabetes (T1D), Ladarixin demonstrated potential by preventing and reversing diabetes in preclinical studies. Although primary endpoints were not met, secondary analyses suggest that further investigation of Ladarixin in new onset T1D may be warranted, indicating its role in improving C-peptide levels and potentially restoring insulin production (Bosi et al., 2020).

Experimental Melanomas

Ladarixin's ability to inhibit CXCR1/2 significantly impacted the progression of experimental human melanomas by reducing motility, inducing apoptosis in melanoma cells, and affecting the tumor microenvironment. This study highlights Ladarixin's multifactorial effects on malignant cells and suggests its therapeutic utility in treating various melanoma types by targeting cellular signaling pathways involved in tumor progression and immune cell recruitment (Kemp et al., 2017).

Insulin Resistance and Type 2 Diabetes

Research on 3T3-L1 adipocytes exposed to high glucose or inflammatory conditions demonstrated Ladarixin's positive regulation on insulin sensitivity, glucose transporters (GLUT1 and GLUT4), cytokine profiles, and lipid metabolism. This indicates Ladarixin as a potentially effective treatment for Type 2 Diabetes Mellitus and obesity by inhibiting proinflammatory adipocytokines and improving glucose metabolism (Castelli et al., 2021).

Safety And Hazards

In the event of exposure, it is recommended to move to fresh air if inhaled, rinse skin thoroughly with water if there is skin contact, and rinse eyes with water if there is eye contact . If ingested, it is advised to wash out the mouth with water and seek medical attention . It is not classified as a hazardous substance or mixture .

Zukünftige Richtungen

Ladarixin is currently in Phase 3 clinical trials for its use in new-onset T1D . The results from the Phase 2 trial demonstrated that Ladarixin has potential activity in preserving β-cell function in new-onset T1D . The future clinical development plans for Ladarixin are expected to be announced soon .

Eigenschaften

IUPAC Name

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPYOCJHQSVSZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234030
Record name Ladarixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ladarixin

CAS RN

849776-05-2
Record name Ladarixin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ladarixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ladarixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LADARIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ladarixin
Reactant of Route 2
Reactant of Route 2
Ladarixin
Reactant of Route 3
Reactant of Route 3
Ladarixin
Reactant of Route 4
Reactant of Route 4
Ladarixin
Reactant of Route 5
Reactant of Route 5
Ladarixin
Reactant of Route 6
Ladarixin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.